Digallium arsenide phosphide is a ternary compound composed of gallium, arsenic, and phosphorus, represented by the chemical formula . This compound belongs to the category of III-V semiconductors, which are crucial in various electronic and optoelectronic applications due to their favorable electronic properties. Digallium arsenide phosphide is particularly noted for its ability to form heterostructures with gallium arsenide and gallium phosphide, making it valuable in the fabrication of light-emitting diodes and laser diodes.
Digallium arsenide phosphide is classified under the group of III-V semiconductors, which are characterized by their combination of elements from groups III and V of the periodic table. The compound itself can be synthesized in various forms, including single crystals and thin films, depending on the desired application. It is often used in photonic devices due to its direct bandgap properties, which allow efficient light emission.
The synthesis of digallium arsenide phosphide can be achieved through several methods:
The synthesis parameters such as temperature, pressure, and precursor concentration are critical for achieving optimal material properties. For example, typical growth temperatures range from 600 °C to 800 °C depending on the method used .
Digallium arsenide phosphide crystallizes in a zinc blende structure or wurtzite structure depending on the growth conditions. The arrangement of atoms within these structures affects the electronic properties of the material.
The synthesis of digallium arsenide phosphide involves several chemical reactions:
Understanding these reactions is crucial for optimizing synthesis conditions to achieve high-quality materials with desired electronic properties.
The mechanism by which digallium arsenide phosphide functions in devices primarily involves its semiconductor properties. When used in light-emitting diodes or laser diodes, electrons recombine with holes in the material's conduction band, emitting photons in the process.
Relevant data indicate that variations in composition can lead to significant changes in these properties, affecting their suitability for various applications .
Digallium arsenide phosphide has several scientific uses:
The scientific journey toward GaAsP emerged from foundational breakthroughs in III-V semiconductor chemistry. Victor Goldschmidt's pioneering 1926 synthesis of GaAs established critical processing knowledge, while Heinrich Welker's seminal 1951 patent and subsequent 1952 publication systematically articulated the semiconductor potential of III-V compounds, including GaAs and GaP [1]. This theoretical and experimental groundwork revealed materials with superior electron mobility and direct bandgap capabilities compared to silicon, igniting industrial interest. Monocrystalline GaAs production commenced in 1954, setting the stage for complex alloy development [1] [5].
The pivotal GaAsP innovation occurred in 1962 under Nick Holonyak Jr.'s direction at General Electric. By incorporating phosphorus into gallium arsenide (forming GaAsP), Holonyak achieved bandgap engineering that shifted emission into the visible red spectrum (655 nm), yielding the first practical visible-light LED [3] [7]. This breakthrough demonstrated the profound technological implications of ternary III-V alloys. Material production challenges were substantial; early crystals suffered from high defect densities due to lattice mismatch, and manual assembly processes led to reliability issues like epoxy-induced electrical leakage. Nevertheless, GaAsP LEDs rapidly entered commercialization as indicators, enabled by refinements in horizontal zone furnace growth and liquid encapsulated Czochralski (LEC) techniques during the 1960s-1970s [1] [7] [9]. Concurrently, geopolitical factors shaped material sourcing: gallium, primarily a bauxite processing byproduct, became dominated by Chinese production (~80% by 2022), while arsenic supply chains concentrated in China, Chile, and Peru [5] [9].
Table 1: Historical Milestones in GaAsP and III-V Semiconductor Development
Year | Development | Significance | Key Innovators/Entities |
---|---|---|---|
1926 | First GaAs synthesis | Established basic compound processing | Victor Goldschmidt |
1951 | III-V semiconductor patent | Defined electronic potential of GaAs, GaP, and related alloys | Heinrich Welker (Siemens) |
1954 | Commercial GaAs monocrystal production | Enabled practical device research | Industrial labs |
1962 | First practical visible LED (GaAsP, 655nm) | Launched visible solid-state lighting era | Nick Holonyak Jr. (GE) |
1965 | GaAs MESFET demonstration | Confirmed high-frequency transistor potential of III-Vs | Carver Mead |
1970s | GaAsP/GaP heterostructure development | Improved LED efficiency via lattice-matched substrates | Industrial labs |
GaAs₁₋ₓPₓ crystallizes in the zinc blende structure (space group F-43m), characterized by a tetrahedral coordination of gallium atoms with mixed arsenic/phosphorus sublattices [1] [4]. This cubic arrangement underpins its electronic anisotropy and cleavage properties. The lattice parameter (a) decreases nonlinearly with increasing phosphorus fraction (x), transitioning from GaAs (a = 5.653 Å) toward GaP (a = 5.451 Å). This variation introduces inherent epitaxial challenges; lattice-mismatched growth on GaAs or GaP substrates induces strain, necessitating compositional grading or buffer layers for defect mitigation in device fabrication [4] [6].
A defining characteristic is its composition-dependent band structure transition. At low phosphorus concentrations (x < 0.45), GaAsP maintains a direct bandgap, enabling efficient radiative recombination—crucial for LEDs and lasers. Above x ≈ 0.45, the bandgap becomes indirect, diminishing light emission efficiency but still useful for tailored absorption applications like photocathodes [4] [8]. The bandgap energy (Eg) obeys the quadratic relationship:Eg(x) = 1.424 + 1.150x + 0.176x² eV (at 300K)This tunability spans emission wavelengths from ~630 nm (red, x≈0.4) to 555 nm (green, x≈1.0), though efficiency drops significantly in the indirect regime without nitrogen doping (GaAsP:N). Nitrogen incorporation creates isoelectronic traps that enhance radiative efficiency in higher-phosphorus compositions, extending practical LED emission into the yellow-green spectrum [6] [7] [8].
Table 2: GaAs₁₋ₓPₓ Bandgap Properties vs. Composition (x = P fraction)
x (P) | Crystal Structure | Bandgap Type | Bandgap Energy (eV) | Emission Wavelength (nm) |
---|---|---|---|---|
0.0 | Zinc blende (GaAs) | Direct | 1.424 | 870 (IR) |
0.3 | Zinc blende | Direct | 1.81 | 685 (Red) |
0.4 | Zinc blende | Direct | 1.92 | 645 (Red) |
0.5 | Zinc blende | Indirect | 2.05 | 605 (Orange) |
1.0 | Zinc blende (GaP) | Indirect | 2.26 | 549 (Green) |
Material synthesis employs advanced epitaxial techniques:
GaAsP's technological impact is most profound in light-emitting diodes (LEDs). As the first material enabling visible-spectrum LEDs, it revolutionized indicator lighting, displays, and optical communications. Early devices (1960s) exhibited modest brightness (1–10 mcd at 20 mA) but found immediate use in calculator displays, digital watches, and instrument panels [7]. Efficiency improvements arose from heterostructure engineering—growing GaAsP epitaxially on lattice-matched GaP substrates reduced defect densities and enhanced internal quantum efficiency. Nitrogen doping (GaAsP:N) further boosted performance in yellow and green LEDs by mitigating indirect-gap limitations through exciton trapping [7] [8]. Although later materials like GaAlAs (1980s) and InGaAlP (1990s) surpassed GaAsP in brightness and efficiency for red-orange applications, GaAsP remains economically viable for specific indicator and display applications where cost sensitivity outweighs peak performance demands [7] [9].
Beyond LEDs, GaAsP advanced semiconductor heterostructure science. Its compatibility with GaAs and GaP substrates facilitated early studies of bandgap engineering and carrier confinement. This work laid foundations for high-electron-mobility transistors (HEMTs) and resonant-cavity LEDs (RCLEDs), where compositional grading minimized interfacial defects [1] [7]. In photoelectrochemistry, GaAsP photocathodes demonstrated tunable photo-response for solar energy conversion, though stability challenges limited commercial adoption compared to silicon or III-V alternatives like InGaP [2] [9]. Recent niche applications exploit its radiation tolerance and variable bandgap in specialized sensors and multi-junction photovoltaic research, often integrated with wider-bandgap phosphides [9].
Economically, GaAsP contributed to the broader III-V semiconductor market, projected to reach $2.03 billion by 2029 [5] [9]. Its development accelerated MOCVD and MBE process refinement, benefiting subsequent materials like GaN (blue LEDs) and InP (fiber-optic components). The material's legacy persists in compound semiconductor manufacturing paradigms emphasizing bandgap customization through precise ternary and quaternary alloying [7] [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: